

# An In-depth Technical Guide to 4-Bromo-2,5-dimethoxytoluene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-2,5-dimethoxytoluene

Cat. No.: B079739

[Get Quote](#)

CAS Number: 13321-74-9

This technical guide provides a comprehensive overview of **4-Bromo-2,5-dimethoxytoluene**, a halogenated aromatic ether. The information presented is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document covers the chemical and physical properties, a detailed synthesis protocol, safety and handling information, and a discussion of the known applications and biological context of this compound and its structurally related analogs.

## Chemical and Physical Properties

**4-Bromo-2,5-dimethoxytoluene**, also known as 1-bromo-2,5-dimethoxy-4-methylbenzene, is a solid at room temperature.<sup>[1]</sup> Its key chemical and physical properties are summarized in the tables below.

## Table 1: Chemical Identifiers and Molecular Properties

| Property          | Value                                           | Reference                               |
|-------------------|-------------------------------------------------|-----------------------------------------|
| CAS Number        | 13321-74-9                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> BrO <sub>2</sub> | <a href="#">[2]</a>                     |
| Molecular Weight  | 231.09 g/mol                                    | <a href="#">[1]</a>                     |
| IUPAC Name        | 1-bromo-2,5-dimethoxy-4-methylbenzene           | <a href="#">[3]</a>                     |
| Synonyms          | 4-Bromo-2,5-dimethoxytoluene                    | <a href="#">[3]</a>                     |
| InChI Key         | YDRBZEYUYXQONG-UHFFFAOYSA-N                     | <a href="#">[1]</a>                     |
| Canonical SMILES  | COC1=CC(Br)=C(OC)C=C1C                          | <a href="#">[3]</a>                     |

## Table 2: Physical Properties

| Property      | Value                                                    | Reference           |
|---------------|----------------------------------------------------------|---------------------|
| Physical Form | Solid, Crystals or Crystalline Powder                    | <a href="#">[1]</a> |
| Melting Point | 77-78 °C                                                 | <a href="#">[1]</a> |
| Boiling Point | 270.4 °C at 760 mmHg                                     | <a href="#">[1]</a> |
| Solubility    | Soluble in organic solvents such as alcohols and ethers. |                     |
| Purity        | Typically ≥98%                                           | <a href="#">[1]</a> |

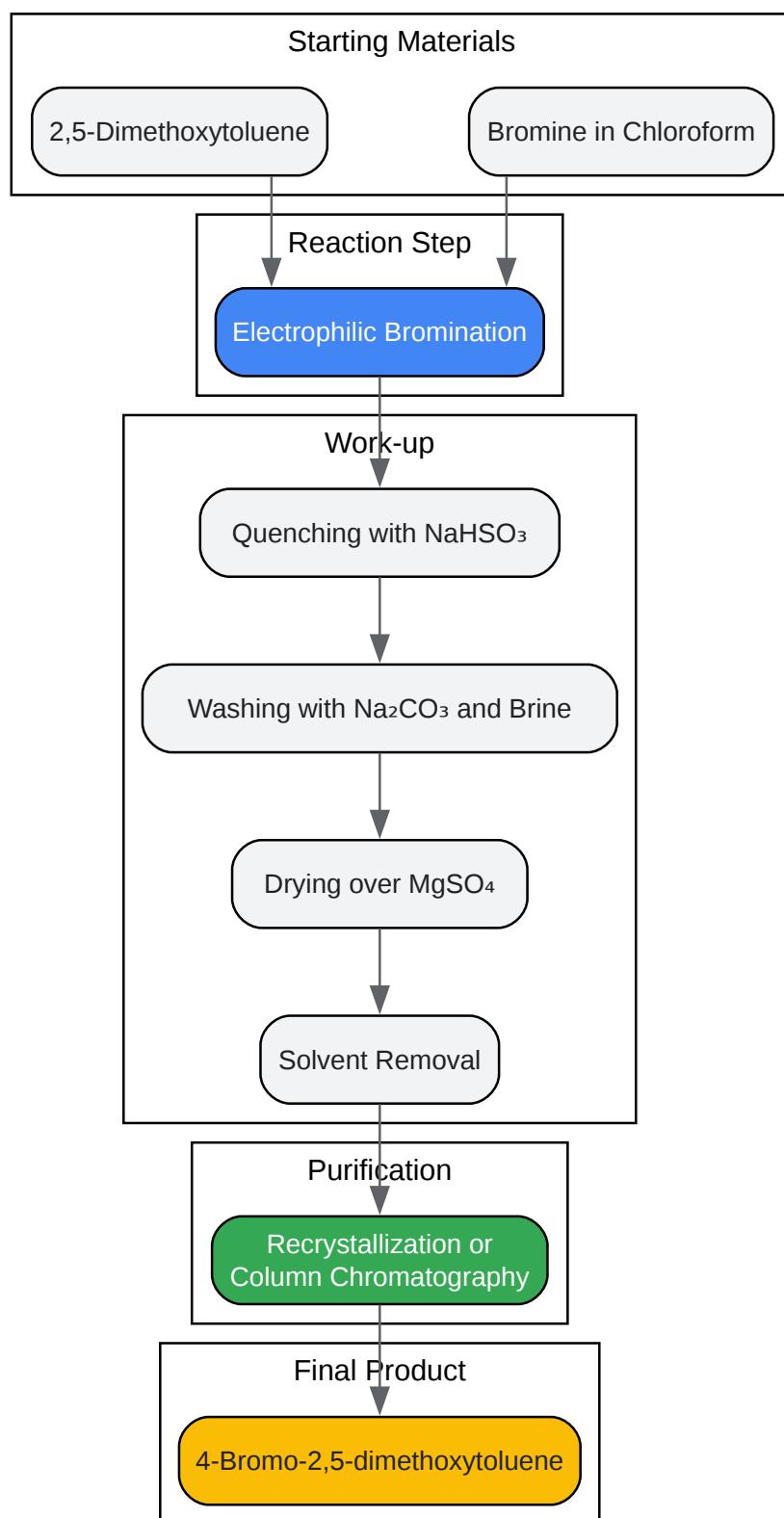
## Synthesis of 4-Bromo-2,5-dimethoxytoluene

The synthesis of **4-Bromo-2,5-dimethoxytoluene** can be achieved through the electrophilic bromination of 2,5-dimethoxytoluene. The methoxy groups are activating and ortho-, para-directing, while the methyl group is also activating and ortho-, para-directing. The substitution pattern is determined by the combined directing effects of these groups.

# Experimental Protocol: Bromination of 2,5-dimethoxytoluene

This protocol is based on analogous bromination reactions of substituted dimethoxybenzenes.

[2]


## Materials:

- 2,5-dimethoxytoluene
- Bromine
- Chloroform
- Sodium bisulfite solution (10%)
- Sodium carbonate solution (10%)
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

## Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethoxytoluene in chloroform.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in chloroform dropwise to the stirred solution of 2,5-dimethoxytoluene.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by washing the organic layer with a 10% sodium bisulfite solution to remove any unreacted bromine.
- Subsequently, wash the organic layer with a 10% sodium carbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography to yield pure **4-Bromo-2,5-dimethoxytoluene**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Bromo-2,5-dimethoxytoluene**.

## Safety and Handling

**4-Bromo-2,5-dimethoxytoluene** is classified as a harmful and irritant substance.[\[1\]](#) Standard laboratory safety precautions should be observed when handling this compound.

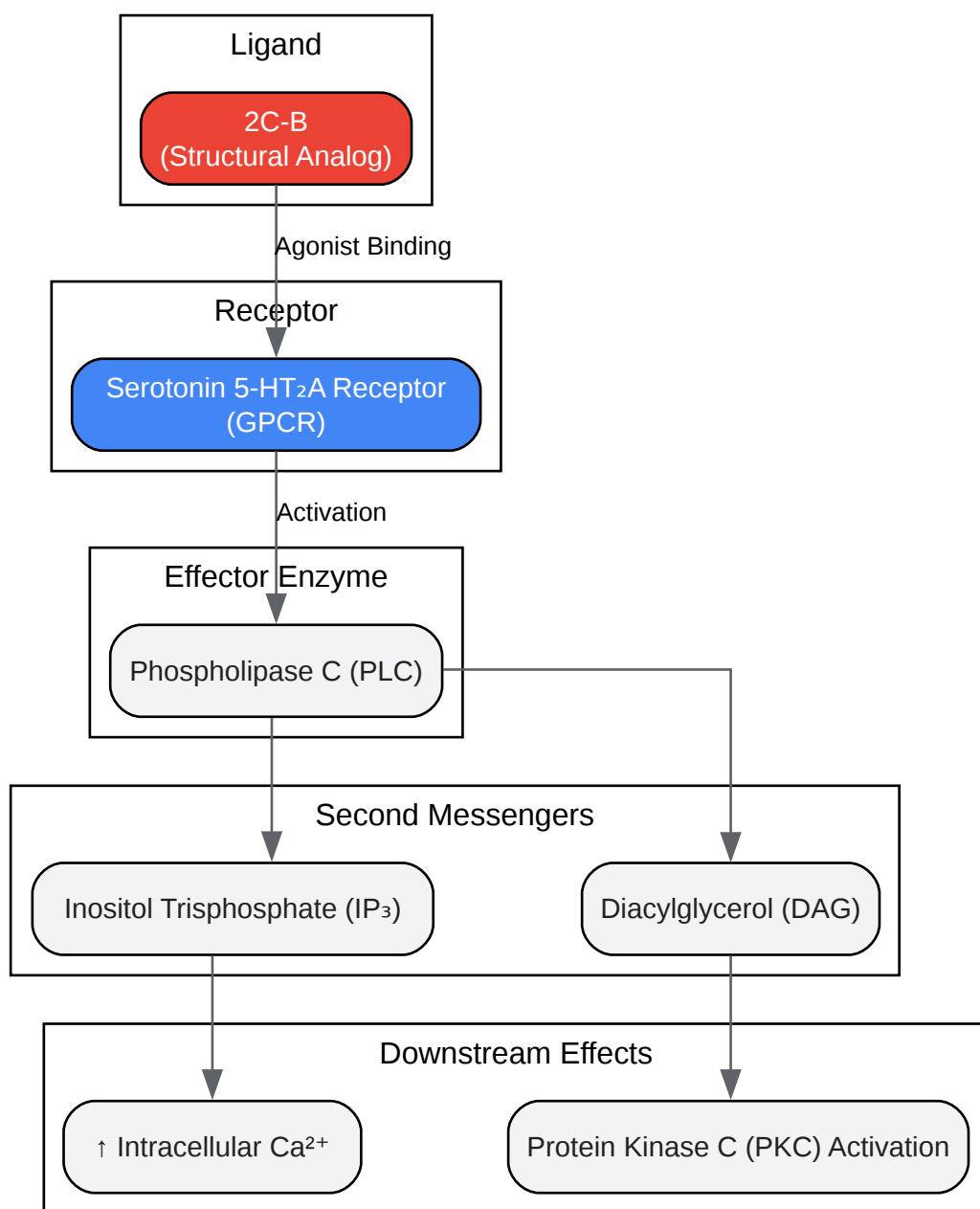
**Table 3: Hazard and Precautionary Statements**

| Category                 | Statements                                                                                                | Reference           |
|--------------------------|-----------------------------------------------------------------------------------------------------------|---------------------|
| Hazard Statements        | H302 (Harmful if swallowed),<br>H315 (Causes skin irritation),<br>H319 (Causes serious eye<br>irritation) | <a href="#">[1]</a> |
| Precautionary Statements | P264, P270, P280,<br>P302+P352, P330,<br>P362+P364, P501                                                  | <a href="#">[1]</a> |

Personal Protective Equipment (PPE):

- Wear protective gloves, clothing, and eye/face protection.
- Use in a well-ventilated area or under a fume hood.

Storage:


- Store at room temperature in a dry, well-ventilated place.[\[1\]](#)
- Keep the container tightly closed.

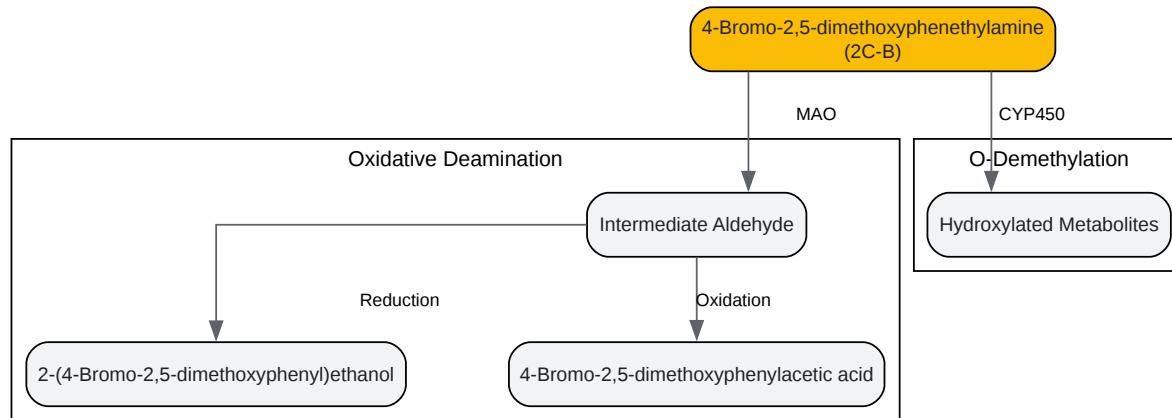
## Applications and Biological Context

**4-Bromo-2,5-dimethoxytoluene** serves as an intermediate in organic synthesis. It is a precursor for the synthesis of more complex molecules, including potential drug candidates and bioactive compounds. For instance, it has been used in the preparation of anti-cancer drug intermediates.

## Signaling Pathway Involvement of Structurally Related Compounds

Currently, there is no direct evidence in the scientific literature detailing the involvement of **4-Bromo-2,5-dimethoxytoluene** in specific biological signaling pathways. However, structurally related compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and 4-Bromo-2,5-dimethoxyamphetamine (DOB), are well-characterized psychoactive substances that act as potent agonists at serotonin 5-HT<sub>2A</sub> and 5-HT<sub>2C</sub> receptors.<sup>[4][5]</sup> The hallucinogenic effects of these compounds are primarily mediated by their interaction with the 5-HT<sub>2A</sub> receptor, a G-protein coupled receptor (GPCR).




[Click to download full resolution via product page](#)

Caption: Simplified 5-HT<sub>2A</sub> receptor signaling pathway for the structural analog 2C-B.

## Metabolism of Structurally Related Compounds

The metabolism of **4-Bromo-2,5-dimethoxytoluene** has not been extensively studied. However, the metabolic pathways of the related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have been investigated in various species, including

humans. The primary metabolic routes for 2C-B involve oxidative deamination, O-demethylation, and subsequent conjugation.[6]



[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of the structural analog 2C-B.

## Conclusion

**4-Bromo-2,5-dimethoxytoluene** is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, though appropriate safety measures are necessary for its handling. While direct biological activity data for this specific compound is lacking, the known pharmacology of its structural analogs suggests that derivatives of **4-Bromo-2,5-dimethoxytoluene** could be of interest in the development of new therapeutic agents, particularly those targeting the serotonergic system. Further research is warranted to explore the potential biological activities and applications of this compound and its derivatives.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2,5-dimethoxytoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079739#4-bromo-2-5-dimethoxytoluene-cas-number-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)